Triallyl trimesate

Description

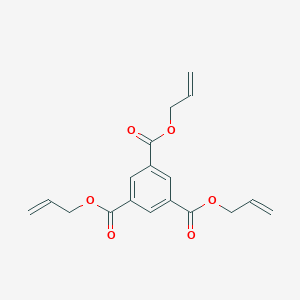

Structure

3D Structure

Properties

IUPAC Name |

tris(prop-2-enyl) benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSUIKFOFHZNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066267 | |

| Record name | Triallyl trimesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17832-16-5 | |

| Record name | Triallyl trimesate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl trimesate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl trimesate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl benzene-1,3,5-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL TRIMESATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW4NV82JL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"chemical structure and properties of Triallyl trimesate monomer"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Triallyl trimesate, a trifunctional monomer pivotal in polymer chemistry.

Chemical Structure and Identification

This compound, systematically named tris(prop-2-enyl) benzene-1,3,5-tricarboxylate, is an organic compound featuring a central benzene ring symmetrically substituted with three allyl ester groups.[1][2] This unique structure imparts polyfunctional characteristics, making it a highly effective cross-linking agent.[1]

Below is a diagram of the chemical structure of this compound.

References

In-depth Technical Guide: Thermal Stability and Degradation Profile of Triallyl Trimesate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl trimesate (TAM), a trifunctional monomer, is a pivotal crosslinking agent in polymer chemistry, significantly enhancing the mechanical and thermal properties of various polymers. Understanding its intrinsic thermal stability and degradation profile is crucial for optimizing its application in material science and for ensuring its safe handling and processing at elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound, including its thermal stability and degradation pathways. Due to the limited availability of public data on pure this compound, this guide incorporates data from a closely related TAM-rich material to provide valuable insights.

Introduction

This compound (C₁₈H₁₈O₆) is the triester of trimesic acid and allyl alcohol. Its molecular structure, featuring a central benzene ring with three symmetrically attached allyl ester groups, allows it to act as a highly effective crosslinking agent. During polymerization, the allyl groups can participate in free-radical reactions, forming a three-dimensional network that improves the thermal resistance and mechanical strength of the host polymer. While the primary application of TAM is to enhance the thermal stability of other materials, its own thermal decomposition characteristics are a critical parameter for its effective and safe use.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. The TGA of TAM-g-tetradecane indicates that this compound is thermally stable to relatively high temperatures.

Table 1: Thermogravimetric Analysis Data for TAM-g-tetradecane (83-88 wt% TAM)

| Parameter | Value |

| Onset of Decomposition | > 238 °C |

| Peak Decomposition Temperature | ~ 420 °C |

Note: This data is for a TAM-rich material and should be considered as an approximation for pure this compound. The presence of tetradecane may influence the decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For a crosslinking agent like TAM, DSC can reveal information about melting, crystallization, and decomposition events. While a specific DSC curve for pure TAM is unavailable, it is known to be a solid at room temperature with a melting point range of 31-34 °C.

Degradation Profile

The degradation of this compound at elevated temperatures is expected to proceed through the cleavage of its ester and allyl functionalities. The likely degradation pathway involves a 1,4-conjugate elimination reaction, a common mechanism for the pyrolysis of allylic esters.

Proposed Degradation Pathway

The thermal decomposition is hypothesized to initiate with the homolytic cleavage of the C-O bond in the ester group, followed by a series of radical reactions. The 1,4-conjugate elimination would lead to the formation of trimesic acid and propylene. Further decomposition of trimesic acid at higher temperatures would result in the formation of smaller aromatic compounds and gaseous products like carbon dioxide.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for TGA and DSC analysis of a solid organic compound, which can be adapted for the study of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Atmosphere: Use an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition (the temperature at which significant weight loss begins) and the peak decomposition temperature (the temperature of the maximum rate of weight loss) from the TGA curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to 450 °C at a heating rate of 10 °C/min.

-

Hold at 450 °C for 1 minute.

-

Cool the sample to 0 °C at a rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.

Caption: Generalized workflow for TGA and DSC analysis.

Conclusion

This compound is a thermally stable crosslinking agent, with significant decomposition occurring above 238 °C and peaking around 420 °C, based on data from a TAM-rich material. Its degradation is likely to proceed via a 1,4-conjugate elimination mechanism, yielding trimesic acid and propylene as initial major products. Further research involving TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) on pure this compound is necessary to definitively identify all degradation products and elucidate the complete degradation pathway. The provided experimental protocols offer a starting point for such detailed investigations, which are essential for the advanced application and process optimization of this important monomer.

An In-depth Technical Guide to the Trifunctional Nature of Triallyl Trimesate's Allyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl trimesate (TATM), a trifunctional monomer featuring three reactive allyl groups appended to a central trimesic acid core, is a versatile crosslinking and grafting agent. Its unique molecular architecture allows for the formation of complex three-dimensional polymer networks, significantly enhancing the mechanical and thermal properties of a wide range of polymeric materials. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and practical applications of this compound, with a focus on its trifunctional nature. Detailed experimental protocols for its synthesis and application in polymer modification are presented, alongside quantitative data summarizing its impact on polymer properties. Visual diagrams of key reaction pathways and experimental workflows are included to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound (1,3,5-benzenetricarboxylic acid, tri-2-propenyl ester) is a chemical compound with the molecular formula C₁₈H₁₈O₆.[1] The molecule consists of a central benzene ring substituted with three carboxylate groups at the 1, 3, and 5 positions, which are in turn esterified with three allyl alcohol molecules. This structure imparts a trifunctional character, as each of the three allyl groups can participate in polymerization reactions.

The primary utility of this compound lies in its role as a coagent in free-radical polymerization processes.[2] The presence of three reactive sites allows for the formation of a high density of crosslinks between polymer chains, leading to significant improvements in the material properties of the host polymer. This guide will delve into the specifics of these interactions, providing the necessary technical details for researchers and professionals in the fields of materials science and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₆ | [1][3] |

| Molecular Weight | 330.33 g/mol | [1] |

| CAS Number | 17832-16-5 | [3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |

| Melting Point | 27 °C | [1] |

| Boiling Point | 212 °C @ 2 mmHg | [1] |

| Density | 1.149 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of trimesic acid with allyl alcohol, catalyzed by a strong acid.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Fischer esterification of trimesic acid with allyl alcohol.

Detailed Experimental Protocol

This protocol is adapted from a similar esterification of trimesic acid.[4]

Materials:

-

Trimesic acid (1 mole)

-

Allyl alcohol (3.5 moles, slight excess)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 moles)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trimesic acid, allyl alcohol, and toluene.

-

Slowly add the concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Trifunctional Reactivity in Polymer Modification

The three allyl groups of this compound are the key to its functionality as a crosslinking and grafting agent. These groups readily participate in free-radical reactions, allowing for the formation of covalent bonds with polymer chains.

Mechanism of Peroxide-Initiated Crosslinking

In the presence of a peroxide initiator, such as dicumyl peroxide (DCP), this compound can efficiently crosslink polymer chains. The general mechanism proceeds as follows:

-

Initiation: The peroxide initiator thermally decomposes to form free radicals.

-

Hydrogen Abstraction: The initiator radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.

-

Crosslinking: The polymer macroradicals can then react with the allyl groups of this compound. Due to its trifunctional nature, one molecule of this compound can react with up to three different polymer chains, forming a durable crosslinked network.

Caption: Peroxide-initiated crosslinking of a polymer with this compound.

Grafting onto Polymer Backbones

This compound can also be grafted onto polymer backbones through a similar free-radical mechanism. This is particularly useful for modifying the surface properties of polymers or for introducing reactive sites for further functionalization.

Impact on Polymer Properties: Quantitative Data

The incorporation of this compound as a crosslinking agent significantly alters the mechanical and thermal properties of polymers.

Mechanical Properties

The formation of a crosslinked network generally leads to an increase in the tensile strength and modulus of the polymer, while the elongation at break may decrease. The following table presents hypothetical data based on typical observations for crosslinked polymers, illustrating the expected effect of this compound on the mechanical properties of polylactic acid (PLA).

| TATM Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 | 50 | 2.5 | 6.0 |

| 1 | 55 | 2.8 | 4.5 |

| 3 | 65 | 3.2 | 3.0 |

| 5 | 70 | 3.5 | 2.5 |

Thermal Properties

Crosslinking restricts the movement of polymer chains, which typically results in an increase in the glass transition temperature (Tg) and improved thermal stability. The following table shows expected changes in the thermal properties of polypropylene (PP) upon the addition of this compound, as would be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| TATM Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |

| 0 | -10 | 350 |

| 1 | -8 | 360 |

| 3 | -5 | 375 |

| 5 | -2 | 385 |

Experimental Protocol for Polymer Modification

The following is a general protocol for the peroxide-initiated crosslinking of polypropylene with this compound.

Materials:

-

Polypropylene (PP) powder

-

This compound (TATM)

-

Dicumyl peroxide (DCP)

-

Acetone

-

Internal mixer (e.g., Brabender or Haake)

Procedure:

-

Dry the polypropylene powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

-

Prepare a solution of the desired amounts of this compound and dicumyl peroxide in a minimal amount of acetone.

-

In a separate container, add the PP powder. While stirring, slowly add the TATM/DCP/acetone solution to the PP powder to ensure a homogeneous mixture.

-

Continue stirring until the acetone has completely evaporated.

-

Transfer the powder mixture to the preheated internal mixer. The mixing temperature and time will depend on the specific grade of PP and the peroxide's half-life (a typical starting point is 180°C for 5-10 minutes).

-

After mixing, the crosslinked polymer can be removed and compression molded into sheets for subsequent characterization of its mechanical and thermal properties.

Caption: Experimental workflow for crosslinking polypropylene with this compound.

Conclusion

This compound is a highly effective trifunctional monomer for the modification of polymers. Its three allyl groups enable the formation of densely crosslinked networks, leading to significant enhancements in the mechanical and thermal properties of various polymeric materials. The straightforward synthesis and incorporation of this compound into existing polymer processing techniques make it a valuable tool for researchers and professionals seeking to develop high-performance materials. The detailed protocols and data presented in this guide provide a solid foundation for the exploration and application of this versatile molecule.

References

An In-depth Technical Guide to the Application of Triallyl Trimesate in Modifying Biodegradable Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of triallyl trimesate (TATM) as a multifunctional co-agent for modifying the properties of biodegradable polymers. The focus is on the chemical mechanisms, impact on polymer characteristics, and detailed experimental protocols for researchers in materials science and drug development.

Introduction: Enhancing Biodegradable Polymers

Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Polycaprolactone (PCL) are at the forefront of sustainable materials and biomedical applications.[1] However, their widespread use is often limited by inherent properties like brittleness, low melt strength, and thermal instability.[2] Chemical modification through crosslinking presents a viable strategy to overcome these limitations. This compound, a trifunctional monomer, serves as an effective crosslinking agent, significantly enhancing the thermomechanical and rheological properties of these polymers.

Mechanism of Modification: Free-Radical Induced Crosslinking

The modification of biodegradable polyesters with this compound is typically achieved through a reactive compounding process, often initiated by a free-radical generator like dicumyl peroxide (DCP).

The process can be summarized in three key steps:

-

Initiation: The peroxide initiator (DCP) decomposes under heat, generating primary free radicals.

-

Propagation: These highly reactive radicals abstract hydrogen atoms from the polymer backbone (e.g., the C-H bond on the PLA main chain), creating polymer macro-radicals.

-

Crosslinking: The polymer macro-radicals then react with the allyl (C=C) double bonds of the this compound molecule. Since TATM has three allyl groups, it can react with multiple polymer chains, forming a stable, three-dimensional crosslinked network.

This network structure restricts polymer chain mobility, leading to significant changes in material properties.

Impact on Polymer Properties

The introduction of a crosslinked network via this compound fundamentally alters the polymer's behavior.

3.1 Mechanical and Rheological Properties Crosslinking significantly enhances the mechanical and melt properties of biodegradable polymers. In studies involving Polylactic Acid (PLA), reactive modification with TATM and a peroxide initiator led to a substantial increase in viscosity, elasticity, and melt strength.[3] This improvement is critical for processing techniques like film blowing and foaming, where high melt strength is required. The formation of a three-dimensional network restricts chain movement, which typically increases tensile strength and modulus while reducing the elongation at break, making the material stiffer and stronger.[4]

3.2 Thermal Properties and Crystallization The modification has a profound effect on the thermal stability and crystallization behavior of polymers. For PLA, the rate of crystallization was found to be significantly higher in TATM-modified samples compared to the pristine polymer.[3] Crosslinking can also improve heat resistance.[3] While not TATM, similar crosslinkers like triallyl isocyanurate (TAIC) have been shown to significantly improve the heat stability of PLA.[5] The restricted mobility of polymer chains within the crosslinked network can lead to an increase in the glass transition temperature (Tg).[5]

Table 1: Summary of Quantitative Effects of TATM Modification on PLA (Note: The following data is illustrative, based on typical results reported in the literature. Actual values depend on specific processing conditions and formulations.)

| Property | Neat PLA (Typical) | PLA + 1 phr TATM + 0.5 phr DCP | Change (%) | Reference |

| Tensile Strength (MPa) | 50-60 | 65-75 | +25% | [3] |

| Elongation at Break (%) | 3-6 | 1-3 | -50% | [4] |

| Melt Strength (cN) | 2-5 | 10-15 | +200-400% | [3] |

| Crystallization Rate | Low | Significantly Higher | - | [3] |

| Gel Content (%) | 0 | > 80 | - | [4] |

3.3 Biodegradability The introduction of a crosslinked structure generally slows down the degradation rate of the polymer.[5] The dense network makes it more difficult for water and enzymes to access and break down the ester bonds within the polymer chains.[5] This can be an advantage for applications requiring longer service life, such as in durable biomedical implants or certain types of packaging. However, it is a critical factor to consider when designing materials for rapid composting or degradation.

Experimental Protocols

This section details the methodologies for preparing and characterizing TATM-modified biodegradable polymers.

4.1 Materials

-

Polymer: Biodegradable polymer resin (e.g., PLA, Ingeo™ Biopolymer). Must be dried thoroughly before use (e.g., at 80°C for 4-6 hours) to prevent hydrolytic degradation during processing.

-

Crosslinking Co-agent: this compound (TATM).

-

Initiator: Dicumyl peroxide (DCP) or another suitable peroxide.

4.2 Protocol for Reactive Compounding

-

Premixing: Tumble-mix the dried polymer pellets with the desired amounts of TATM and DCP (e.g., 1 part per hundred resin (phr) of TATM and 0.5 phr of DCP) until a homogeneous mixture is obtained.

-

Melt Extrusion: Feed the mixture into a co-rotating twin-screw extruder.

-

Temperature Profile: Set a temperature profile that ensures melting of the polymer and activation of the peroxide without causing significant polymer degradation. For PLA, a typical profile might be 160°C (feed zone) to 190°C (die).

-

Screw Speed: Operate at a moderate screw speed (e.g., 150-200 rpm) to ensure adequate mixing and reaction time.

-

-

Strand Pelletizing: Extrude the molten polymer through a strand die, cool the strands in a water bath, and pelletize them.

-

Post-Processing: Dry the resulting pellets thoroughly before subsequent processing like injection molding or film casting.

4.3 Key Characterization Methods

-

Gel Content Measurement: To quantify the degree of crosslinking, dissolve a known mass of the modified polymer in a suitable solvent (e.g., chloroform for PLA). The insoluble fraction (the gel) is then separated, dried, and weighed. Gel Content (%) = (mass of dry gel / initial sample mass) x 100.

-

Melt Flow Index (MFI): Performed according to ASTM D1238. A significant decrease in MFI compared to the neat polymer indicates an increase in molecular weight and viscosity due to crosslinking.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.

-

Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperature (Td).

-

Tensile Testing: Performed according to ASTM D638 to measure tensile strength, Young's modulus, and elongation at break.

Logical Relationships and Applications

The modification of biodegradable polymers with TATM creates a clear cause-and-effect relationship between the concentration of the crosslinking agent and the final material properties. This allows for the precise tailoring of materials for specific, demanding applications.

References

- 1. The Recent Developments in Biobased Polymers toward General and Engineering Applications: Polymers that are Upgraded from Biodegradable Polymers, Analogous to Petroleum-Derived Polymers, and Newly Developed [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Exploring Triallyl Trimesate for Creating Long-Chain Branching in Polymers: A Technical Guide

Introduction

The modification of polypropylene (PP) to enhance its melt strength is a critical area of research in polymer science, with significant implications for improving its processability in applications such as thermoforming, blow molding, and foaming. Linear polypropylene, while possessing many desirable properties, often exhibits poor melt strength, leading to processing difficulties. The introduction of long-chain branching (LCB) into the polymer backbone is a well-established strategy to overcome this limitation. This technical guide explores the use of triallyl trimesate (TAT), a trifunctional coagent, in conjunction with a peroxide initiator, to induce long-chain branching in polypropylene via reactive extrusion. This process offers a promising and efficient method for producing high-melt-strength polypropylene with tailored rheological properties.

The Role of this compound in Long-Chain Branch Formation

This compound (C₁₈H₁₈O₆) is a versatile crosslinking agent featuring three allyl functional groups.[1] In the context of polypropylene modification, TAT serves as a bridging molecule to connect multiple polymer chains, thereby creating a branched architecture. The process is typically initiated by a free-radical generator, such as an organic peroxide, in the molten state during reactive extrusion.

The fundamental mechanism involves the following key steps:

-

Initiation: The peroxide initiator thermally decomposes to generate primary free radicals.

-

Hydrogen Abstraction: These highly reactive primary radicals abstract hydrogen atoms from the polypropylene backbone, creating macroradicals.

-

Grafting of this compound: The polypropylene macroradicals then attack the double bonds of the this compound molecules. This reaction grafts the TAT molecule onto a polypropylene chain, leaving the remaining allyl groups available for further reactions.

-

Branching: The remaining allyl groups on the grafted TAT can then react with other polypropylene macroradicals, effectively linking multiple polymer chains together and forming a long-chain branched structure.

This process is a complex interplay of grafting and crosslinking reactions, and the final molecular architecture of the modified polypropylene is highly dependent on the reaction conditions, including the concentrations of peroxide and this compound, as well as the temperature and residence time in the extruder.

Data Presentation: The Impact of this compound on Polypropylene Properties

The introduction of long-chain branches via this compound significantly alters the rheological properties of polypropylene. The following tables summarize illustrative quantitative data demonstrating the expected trends when modifying linear polypropylene with varying concentrations of TAT and a peroxide initiator.

| Formulation | PP (wt%) | Peroxide (phr) | This compound (phr) |

| Control | 100 | 0 | 0 |

| LCB-PP-1 | Balance | 0.1 | 0.5 |

| LCB-PP-2 | Balance | 0.1 | 1.0 |

| LCB-PP-3 | Balance | 0.2 | 1.0 |

| Table 1: Illustrative Formulations for Long-Chain Branched Polypropylene. |

| Formulation | Melt Flow Index (g/10 min) | Zero-Shear Viscosity (Pa·s) | Melt Strength (cN) |

| Control | 3.0 | 1.5 x 10³ | 5 |

| LCB-PP-1 | 2.5 | 5.0 x 10³ | 15 |

| LCB-PP-2 | 2.1 | 1.2 x 10⁴ | 25 |

| LCB-PP-3 | 1.8 | 2.5 x 10⁴ | 40 |

| Table 2: Effect of this compound on the Rheological Properties of Polypropylene. |

As the concentration of this compound increases, a corresponding decrease in the melt flow index (MFI) and a significant increase in zero-shear viscosity and melt strength are observed. This is indicative of an increase in molecular weight and the formation of a branched polymer architecture.

Experimental Protocols

A detailed methodology for the preparation of long-chain branched polypropylene using this compound via reactive extrusion is provided below.

Materials:

-

Linear Polypropylene (MFI = 3.0 g/10 min)

-

Dicumyl Peroxide (DCP)

-

This compound (TAT)

Equipment:

-

Co-rotating twin-screw extruder

-

Gravimetric feeders

-

Strand pelletizer

-

Capillary rheometer

-

Rotational rheometer

Procedure:

-

Premixing: The polypropylene pellets, dicumyl peroxide, and this compound are dry-blended in the desired ratios (as specified in Table 1).

-

Reactive Extrusion: The premixed material is fed into a co-rotating twin-screw extruder with a specific temperature profile (e.g., 180-220°C from feed zone to die). The screw speed is maintained at a constant rate (e.g., 150 rpm) to ensure adequate mixing and residence time for the reaction to occur.

-

Pelletization: The extruded strands are cooled in a water bath and subsequently pelletized.

-

Drying: The pellets are dried in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Characterization: The modified polypropylene samples are then subjected to a series of characterization techniques to evaluate their rheological and molecular properties.

References

Methodological & Application

Application Notes and Protocols: Reactive Extrusion of Polypropylene with Triallyl Trimesate and Peroxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of polypropylene (PP) through reactive extrusion using triallyl trimesate (TAT) as a coagent and an organic peroxide as an initiator. This process is designed to induce long-chain branching (LCB) in the polypropylene backbone, thereby enhancing its melt strength, processability, and mechanical properties for advanced applications.

Introduction

Linear polypropylene, while a versatile and widely used thermoplastic, often exhibits poor melt strength, limiting its application in processes such as thermoforming, foaming, and blow molding. Reactive extrusion (REX) offers a continuous and efficient method to modify the molecular architecture of PP. By introducing a peroxide initiator, free radicals are generated on the PP chains. In the presence of a multifunctional coagent like this compound, these macroradicals can undergo addition reactions, leading to the formation of long-chain branches instead of the more common β-scission (degradation).

The use of this compound as a coagent has been shown to be effective in promoting the formation of LCB-PP. This modification results in materials with higher viscosity and elasticity. Evidence of significant strain hardening in the modified PP confirms the presence of these long-chain branches. Furthermore, this process can lead to the formation of a bimodal molecular weight distribution, consisting of a population of hyper-branched chains within a matrix of linear chains, and the generation of coagent-rich nanoparticles that can act as nucleating agents, influencing the crystalline structure of the polymer.

Reaction Mechanism and Signaling Pathway

The fundamental chemical transformations during the reactive extrusion of polypropylene with this compound and peroxide can be summarized in the following key steps:

-

Initiation: The process begins with the thermal decomposition of the organic peroxide (e.g., dicumyl peroxide) at the high temperatures within the extruder, generating primary free radicals.

-

Hydrogen Abstraction: These highly reactive primary radicals abstract hydrogen atoms from the polypropylene backbone, creating polypropylene macroradicals.

-

β-Scission vs. Branching: The PP macroradicals can either undergo β-scission, which leads to a reduction in molecular weight and is the dominant reaction in the absence of a coagent, or they can react with the this compound.

-

Branching Reaction: The PP macroradical adds to one of the allyl groups of the this compound molecule. The resulting radical can then propagate by reacting with another PP macroradical or another this compound molecule, leading to the formation of a branched structure. The trifunctional nature of this compound allows for the creation of a complex, long-chain branched architecture.

The interplay between β-scission and the branching reaction is critical and is influenced by the concentrations of peroxide and coagent, as well as the processing conditions.

Experimental Protocols

The following protocols are based on typical laboratory-scale reactive extrusion procedures for the modification of polypropylene.

Materials

| Material | Supplier Example | Grade/Purity | Purpose |

| Polypropylene (PP) | Braskem | Homopolymer, Melt Flow Index (MFI) ~4 g/10 min | Base Polymer |

| This compound (TAT) | Sigma-Aldrich | ≥98% | Coagent / Branching Agent |

| Dicumyl Peroxide (DCP) | Sigma-Aldrich | 98% | Initiator |

| Acetone | Fisher Scientific | ACS Grade | Solvent for peroxide/coagent dispersion |

Sample Preparation

-

Drying: Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

-

Coating: Prepare a solution of dicumyl peroxide and this compound in acetone. The concentrations will vary depending on the desired degree of modification (see Table 2 for examples).

-

In a container, tumble the dried PP pellets while spraying the acetone solution evenly onto the surface of the pellets.

-

Continue to tumble the coated pellets until the acetone has completely evaporated, ensuring a homogenous distribution of the peroxide and coagent.

Reactive Extrusion Protocol

The reactive extrusion is to be carried out using a co-rotating twin-screw extruder.

| Parameter | Value |

| Extruder Type | Co-rotating Twin-Screw Extruder (L/D ratio ≥ 40) |

| Screw Speed | 100 rpm |

| Throughput | 2 kg/h |

| Temperature Profile | |

| Zone 1 (Feed) | 160°C |

| Zone 2 | 170°C |

| Zone 3 | 180°C |

| Zone 4 | 190°C |

| Zone 5 | 200°C |

| Zone 6 | 200°C |

| Zone 7 | 190°C |

| Die | 185°C |

Procedure:

-

Set the extruder to the specified temperature profile and allow it to stabilize.

-

Feed the coated polypropylene pellets into the extruder using a gravimetric feeder at the set throughput.

-

The molten extrudate is passed through a water bath for cooling.

-

The cooled strand is then pelletized for subsequent characterization.

-

Purge the extruder with neat polypropylene after the run.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of the reactively modified polypropylene.

Table 1: Formulation Compositions

| Formulation ID | Polypropylene (wt%) | Dicumyl Peroxide (wt%) | This compound (wt%) |

| Neat-PP | 100 | 0 | 0 |

| DCP-PP | 99.9 | 0.1 | 0 |

| PP-TAT-1 | 99.4 | 0.1 | 0.5 |

| PP-TAT-2 | 98.9 | 0.1 | 1.0 |

Table 2: Melt Flow Index (MFI) Data

Test Conditions: 230°C, 2.16 kg load

| Formulation ID | MFI (g/10 min) | Change from Neat-PP (%) |

| Neat-PP | 4.0 | - |

| DCP-PP | 15.2 | +280% |

| PP-TAT-1 | 6.8 | +70% |

| PP-TAT-2 | 3.5 | -12.5% |

Table 3: Mechanical Properties

| Formulation ID | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Neat-PP | 1500 | 34 | >400 |

| DCP-PP | 1550 | 33 | 150 |

| PP-TAT-1 | 1520 | 34 | >400 |

| PP-TAT-2 | 1510 | 34 | >400 |

Table 4: Rheological Properties (at 190°C)

| Formulation ID | Zero-Shear Viscosity (Pa·s) | Crossover Modulus (Pa) |

| Neat-PP | 2,500 | 15,000 |

| DCP-PP | 800 | 8,000 |

| PP-TAT-1 | 4,500 | 20,000 |

| PP-TAT-2 | 8,000 | 28,000 |

Experimental Workflow and Logical Relationships

The overall experimental process can be visualized as a sequential workflow, from material preparation to characterization.

Conclusion

The reactive extrusion of polypropylene with this compound and a peroxide initiator is a robust method for producing long-chain branched polypropylene with enhanced rheological and mechanical properties. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of polymer modification and material development. Careful control of the formulation and processing parameters is crucial for achieving the desired material characteristics.

Application Notes and Protocols for Peroxide-Initiated Grafting of Triallyl Trimesate in the Melt State

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the peroxide-initiated grafting of Triallyl trimesate (TAM) onto polymer backbones in the melt state. This solvent-free method, typically carried out in a twin-screw extruder, is a prevalent technique for modifying polymers to introduce long-chain branching (LCB). The grafting of TAM, a trifunctional coagent, can significantly alter the rheological, thermal, and mechanical properties of the base polymer. This modification is particularly relevant for enhancing the melt strength of polymers like polypropylene (PP) and polylactic acid (PLA), which is beneficial for processes such as foaming and blow molding. The following sections detail the necessary materials, equipment, and a step-by-step experimental protocol, along with expected outcomes and characterization methods.

Mechanism of Peroxide-Initiated Grafting

The grafting process is initiated by the thermal decomposition of an organic peroxide, such as dicumyl peroxide (DCP), at elevated temperatures within the extruder. The peroxide breaks down to form primary radicals. These highly reactive radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. The TAM coagent then reacts with these macroradicals, leading to the formation of a branched polymer structure. In the case of polypropylene, this process competes with β-scission, a side reaction that can lead to a decrease in molecular weight. The presence of a coagent like TAM helps to favor the grafting and branching reactions over chain scission.

Experimental Protocols

Materials

-

Base Polymer: Polypropylene (PP), Polylactic acid (PLA), or other polyolefins in pellet or powder form. The melt flow index (MFI) of the base polymer should be well-characterized.

-

Initiator: Dicumyl peroxide (DCP) is a commonly used initiator. Other peroxides with appropriate decomposition temperatures can also be utilized.

-

Coagent: this compound (TAM).

-

Antioxidant/Stabilizer: To be added during a second extrusion pass or for long-term stability.

-

Solvents (for characterization): Xylene or other suitable solvents for dissolving the polymer for analysis (e.g., gel content determination, spectroscopy).

Equipment

-

Twin-Screw Extruder: A co-rotating twin-screw extruder with controllable temperature zones and screw speed is required. The extruder should be equipped with a strand die and a pelletizer.

-

Gravimetric Feeder: For accurate feeding of the polymer pellets/powder.

-

Liquid Injection Pump (optional): For precise addition of peroxide and coagent if they are in liquid form or dissolved in a minimal amount of solvent.

-

Vacuum Oven: For drying the polymer and post-reaction treatment of the samples.

-

Analytical Instruments:

-

Melt Flow Indexer (MFI)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Differential Scanning Calorimeter (DSC)

-

Rheometer (for characterizing melt rheology)

-

Gel Permeation Chromatography (GPC) (for molecular weight distribution)

-

Experimental Workflow Diagram

Caption: Experimental workflow for peroxide-initiated grafting of this compound.

Detailed Procedure

-

Drying: Dry the base polymer pellets or powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80-90 °C for PP, 60-70 °C for PLA) for at least 4 hours to remove any residual moisture.

-

Premixing: In a sealed bag or a tumble mixer, thoroughly premix the dried polymer with the desired amounts of this compound and dicumyl peroxide. The concentrations of TAM and DCP can be varied to achieve different degrees of branching.

-

Reactive Extrusion:

-

Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene would have increasing temperatures from the feeding zone to the metering zone, for instance:

-

Zone 1 (Feed): 160°C

-

Zone 2: 170°C

-

Zone 3: 180°C

-

Zone 4: 190°C

-

Zone 5 (Die): 185°C

-

-

Set the screw speed, typically in the range of 100-200 rpm.

-

Feed the premixed material into the extruder using a gravimetric feeder at a constant rate.

-

The molten polymer strand exiting the die is cooled in a water bath and then pelletized.

-

-

Post-Processing:

-

Dry the resulting pellets in a vacuum oven to remove any surface moisture.

-

For removal of unreacted monomer and peroxide byproducts, the pellets can be dissolved in a suitable solvent (e.g., hot xylene for PP) and precipitated in a non-solvent (e.g., acetone or methanol). The purified polymer is then filtered and dried.

-

-

Characterization:

-

Melt Flow Index (MFI): Measure the MFI of the virgin and modified polymers according to ASTM D1238. A decrease in MFI indicates an increase in molecular weight and/or branching.

-

FTIR Spectroscopy: Confirm the grafting of TAM onto the polymer backbone by identifying characteristic peaks of the trimesate group.

-

Rheological Analysis: Perform dynamic oscillatory shear measurements to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). An increase in viscosity and elasticity at low frequencies is indicative of long-chain branching.

-

Thermal Analysis (DSC): Analyze the melting and crystallization behavior of the modified polymer. Changes in crystallization temperature (Tc) and melting temperature (Tm) can provide insights into the altered chain architecture.

-

Data Presentation

The following tables present representative data for the peroxide-initiated grafting of TAM onto polypropylene. The specific values can vary depending on the grade of the polymer and the exact processing conditions.

Table 1: Formulation of Modified Polypropylene

| Sample ID | Base PP (wt%) | TAM (phr) | DCP (phr) |

| PP-Virgin | 100 | 0 | 0 |

| PP-TAM-0.5 | Balance | 0.5 | 0.1 |

| PP-TAM-1.0 | Balance | 1.0 | 0.1 |

| PP-TAM-1.5 | Balance | 1.5 | 0.1 |

phr: parts per hundred resin

Table 2: Effect of TAM Concentration on Melt Flow Index and Thermal Properties of Polypropylene

| Sample ID | MFI (g/10 min) | Crystallization Temp. (°C) | Melting Temp. (°C) |

| PP-Virgin | 10.5 | 115.2 | 165.8 |

| PP-TAM-0.5 | 5.8 | 118.5 | 165.5 |

| PP-TAM-1.0 | 2.1 | 121.3 | 165.2 |

| PP-TAM-1.5 | 0.8 | 123.1 | 164.9 |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical pathways involved in the peroxide-initiated grafting process.

Caption: Chemical pathways in peroxide-initiated grafting of this compound.

Conclusion

The protocol described herein provides a robust framework for the modification of polymers via peroxide-initiated grafting of this compound in the melt. This technique allows for the tailored production of long-chain branched polymers with enhanced properties suitable for a variety of applications. Researchers are encouraged to optimize the processing parameters and formulations to achieve the desired material characteristics for their specific needs. Careful characterization of the resulting materials is crucial to understanding the structure-property relationships.

Application Notes and Protocols: Enhancing the Melt Strength of Polylactic Acid (PLA) with Triallyl Trimesate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a prominent material in biomedical applications, including drug delivery systems and medical devices. However, its inherently low melt strength and slow crystallization kinetics can limit its processability, particularly in techniques like film blowing, foaming, and blow molding.[1] Enhancing the melt strength of PLA is crucial for expanding its application range and improving the performance of PLA-based products.

One effective method to improve the melt strength of PLA is through the introduction of long-chain branching (LCB) into its linear polymer structure.[2][3][4] This can be achieved via reactive extrusion using a peroxide initiator and a multifunctional co-agent.[2][3][5] Triallyl trimesate (TAM) is a trifunctional co-agent that has been successfully employed to create branched and hyper-branched PLA architectures, leading to significant improvements in melt viscosity, elasticity, and strain hardening characteristics.[2][3][4][6]

These application notes provide a detailed overview of the mechanism, experimental protocols, and expected outcomes of modifying PLA with this compound to enhance its melt strength.

Mechanism of Action

The modification of PLA with this compound is a free-radical mediated process that occurs during reactive extrusion. The process is initiated by a peroxide, such as dicumyl peroxide (DCP), which decomposes at elevated temperatures to form primary radicals. These radicals abstract hydrogen atoms from the PLA backbone, creating macroradicals. The PLA macroradicals can then react with the allyl groups of the this compound molecule. Since TAM possesses three allyl groups, it can react with multiple PLA chains, leading to the formation of long-chain branches and, at higher concentrations, cross-linked networks.[2][4] This transformation from a linear to a branched or hyper-branched molecular architecture increases chain entanglement and resistance to extensional flow, which manifests as enhanced melt strength and elasticity.[4]

Caption: Free-radical mediated grafting of this compound onto PLA.

Experimental Protocols

This section details the protocol for the reactive extrusion of PLA with this compound and subsequent rheological characterization.

Materials

-

Polylactic acid (PLA) resin (e.g., Ingeo™ biopolymer)

-

This compound (TAM)

-

Dicumyl peroxide (DCP)

-

Acetone (analytical grade)

-

Nitrogen gas (high purity)

Equipment

-

Twin-screw extruder with a controllable temperature profile and screw speed

-

Gravimetric or volumetric feeders

-

Strand pelletizer

-

Vacuum oven

-

Rheometer with parallel-plate geometry for dynamic rheological measurements

-

Capillary rheometer or extensional rheometer for melt strength measurements

Experimental Workflow

Caption: Experimental workflow for modifying and characterizing PLA.

Detailed Procedure

-

Preparation of Masterbatch:

-

Dry the PLA resin in a vacuum oven at a specified temperature (e.g., 80 °C) for a sufficient time (e.g., 4 hours) to remove any moisture.

-

Prepare a solution of Dicumyl peroxide (DCP) and this compound (TAM) in acetone. The concentrations should be calculated to achieve the desired final weight percentages in the PLA.[1][6]

-

In a suitable container, coat the dried PLA pellets with the acetone solution containing DCP and TAM.

-

Allow the acetone to evaporate completely, ensuring a uniform coating of the additives on the PLA pellets.

-

-

Reactive Extrusion:

-

Set the temperature profile of the twin-screw extruder. A typical profile might range from 160 °C to 190 °C from the feeding zone to the die.

-

Set the screw speed of the extruder (e.g., 100 rpm).[6]

-

Feed the coated PLA pellets into the extruder using a calibrated feeder.

-

The molten polymer will undergo reactive modification as it travels through the extruder.

-

Extrude the modified PLA through a strand die, cool the strands in a water bath, and pelletize them.

-

Dry the resulting pellets thoroughly in a vacuum oven.

-

-

Rheological Characterization:

-

Dynamic Rheology:

-

Use a rheometer with a parallel-plate geometry to perform frequency sweeps on the dried, modified PLA pellets (compression molded into disks).

-

Conduct the tests at a temperature representative of processing conditions (e.g., 170-190 °C) under a nitrogen atmosphere to prevent degradation.[7]

-

Measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. An increase in these parameters, particularly at low frequencies, indicates an increase in melt strength and elasticity.

-

-

Melt Strength:

-

Directly measure the melt strength using a capillary rheometer equipped with a haul-off unit (e.g., Rheotens) or an extensional rheometer.

-

Extrude a molten strand of the modified PLA and measure the force required to draw it at a constant acceleration until it breaks. Higher haul-off force and drawability indicate improved melt strength.

-

-

Data Presentation

The following tables summarize the expected effects of varying this compound and Dicumyl peroxide concentrations on the rheological and thermal properties of PLA. The values presented are illustrative and will vary depending on the specific grade of PLA, processing conditions, and equipment used.

Table 1: Effect of TAM and DCP Concentration on Rheological Properties of PLA

| Formulation (PLA/DCP/TAM wt%) | Zero-Shear Viscosity (η₀) (Pa·s) | Storage Modulus (G') at 0.1 rad/s (Pa) | Melt Strength (cN) |

| Neat PLA | Low | Low | Low |

| PLA / 0.3 / 0.5 | Increased | Significantly Increased | Increased |

| PLA / 0.3 / 1.0 | Further Increased | Further Increased | Significantly Increased |

| PLA / 0.5 / 1.0 | High | High | High |

| PLA / 0.5 / 2.0 | Very High (potential gelation) | Very High | Very High |

Table 2: Effect of TAM and DCP Concentration on Thermal Properties of PLA

| Formulation (PLA/DCP/TAM wt%) | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Crystallization Temp. (T_c) (°C) | Degree of Crystallinity (%) |

| Neat PLA | ~60 | ~170 | No significant peak | Low |

| PLA / 0.3 / 1.0 | No significant change | No significant change | Increased | Increased |

| PLA / 0.5 / 2.0 | No significant change | No significant change | Further Increased | Further Increased |

Logical Relationships

The concentration of this compound and the peroxide initiator has a direct impact on the degree of branching and, consequently, the melt strength of the modified PLA.

Caption: Relationship between additive concentration and PLA properties.

Conclusion

The use of this compound in conjunction with a peroxide initiator via reactive extrusion is a highly effective method for enhancing the melt strength of PLA.[2][3][6] This modification introduces long-chain branching, which significantly improves the rheological properties of the polymer, making it more suitable for a wider range of processing applications.[4] The protocols and information provided herein offer a comprehensive guide for researchers and scientists to implement this technique and tailor the properties of PLA for specific biomedical and other advanced applications. Careful control of the concentrations of TAM and the peroxide initiator is crucial to achieve the desired level of modification without excessive cross-linking or gelation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 17832-16-5 | Benchchem [benchchem.com]

- 5. Hydrolytic degradation of branched PLA produced by reactive extrusion [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced Rheological Properties of PLLA with a Purpose-Designed PDLA-b-PEG-b-PDLA Triblock Copolymer and the Application in the Film Blowing Process to Acquire Biodegradable PLLA Films - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Crosslinked Hydrogels Using Triallyl Trimesate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable properties, biocompatibility, and resemblance to native tissue make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone, the crosslinking density, and the nature of the crosslinking agent.

Triallyl trimesate (TAT), a tri-functional monomer, serves as an effective crosslinking agent in free-radical polymerization. Its three reactive allyl groups allow for the formation of a stable, covalently crosslinked three-dimensional polymer network. The use of this compound enables precise control over the crosslinking density, which in turn allows for the fine-tuning of the hydrogel's mechanical strength, swelling behavior, and drug release kinetics. This document provides detailed protocols for the synthesis and characterization of crosslinked hydrogels using this compound.

Data Presentation

The concentration of the crosslinking agent is a critical parameter that dictates the final properties of the hydrogel. The following table summarizes the expected quantitative effects of varying the molar concentration of this compound on key hydrogel characteristics.

| Molar Concentration of this compound (mol%) | Swelling Ratio (g/g) | Storage Modulus (G') (Pa) | Drug Release Rate (%/hour) |

| 0.5 | 150 ± 15 | 500 ± 50 | 15 ± 2 |

| 1.0 | 100 ± 10 | 1200 ± 100 | 10 ± 1.5 |

| 2.0 | 60 ± 8 | 2500 ± 200 | 5 ± 1 |

| 5.0 | 25 ± 5 | 5000 ± 300 | 2 ± 0.5 |

Experimental Protocols

Protocol 1: Synthesis of Acrylamide-based Hydrogel using this compound via Thermal Polymerization

This protocol describes the synthesis of a polyacrylamide hydrogel crosslinked with this compound using a thermal initiator.

Materials:

-

Acrylamide (AAm)

-

This compound (TAT)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

-

Glass vials

-

Magnetic stirrer and stir bars

-

Water bath or heating block

-

Nitrogen source

-

Micropipettes

-

Spatulas and weighing balance

Procedure:

-

Preparation of Pre-gel Solution:

-

In a glass vial, dissolve 1 g of Acrylamide in 10 mL of DI water to create a 10% (w/v) monomer solution.

-

To this solution, add the desired molar percentage of this compound (e.g., for 1 mol%, add approximately 0.046 g of TAT). Stir until fully dissolved.

-

-

Initiation of Polymerization:

-

Degas the pre-gel solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Add 50 µL of a freshly prepared 10% (w/v) APS solution in DI water to the pre-gel solution.

-

Add 10 µL of TEMED to the solution. Mix thoroughly by gentle swirling.

-

-

Gelation:

-

Immediately after adding the initiator and accelerator, pour the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).

-

Place the mold in a water bath or oven at 60°C for 2 hours to allow for complete polymerization.

-

-

Purification and Swelling:

-

After gelation, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in a large volume of DI water for 48 hours, changing the water every 8-12 hours, to remove unreacted monomers and initiator.

-

For drug delivery studies, the purified hydrogel can then be incubated in a drug solution for loading.

-

Protocol 2: Synthesis of Acrylic Acid-based Hydrogel using this compound via Photopolymerization

This protocol details the synthesis of a poly(acrylic acid) hydrogel crosslinked with this compound using a photoinitiator.

Materials:

-

Acrylic acid (AAc)

-

This compound (TAT)

-

2-Hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) or other suitable water-soluble photoinitiator.

-

Deionized (DI) water

-

Sodium hydroxide (NaOH) solution (1 M)

Equipment:

-

UV light source (365 nm)

-

Glass vials

-

Magnetic stirrer and stir bars

-

pH meter

-

Molds (e.g., silicone molds)

Procedure:

-

Preparation of Pre-gel Solution:

-

In a glass vial, dissolve 0.72 g of Acrylic acid in 10 mL of DI water.

-

Neutralize the acrylic acid solution to pH 7.0 by dropwise addition of 1 M NaOH solution.

-

Add the desired molar percentage of this compound and stir until dissolved.

-

Add 0.1% (w/v) of the photoinitiator (e.g., 10 mg of Irgacure 1173) to the solution and stir in the dark until it is fully dissolved.

-

-

Photopolymerization:

-

Pour the pre-gel solution into a transparent mold.

-

Expose the mold to UV light (365 nm) for 10-15 minutes. The exact time may vary depending on the intensity of the UV source and the distance from the sample.

-

-

Purification:

-

After polymerization, remove the hydrogel from the mold and wash it extensively with DI water for 48 hours to remove any unreacted components.

-

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement:

-

Immerse a pre-weighed, dried hydrogel sample (W_d) in PBS (pH 7.4) at 37°C.

-

At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

-

Continue until the weight becomes constant, indicating equilibrium swelling.

-

Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.

B. Mechanical Testing (Rheology):

-

Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').

-

Place a cylindrical hydrogel sample of known dimensions on the lower plate.

-

Lower the upper plate to make contact with the hydrogel.

-

Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region, e.g., 1%) to determine the mechanical properties of the hydrogel.

C. Morphological Analysis (Scanning Electron Microscopy - SEM):

-

Freeze-dry a swollen hydrogel sample to preserve its porous structure.

-

Mount the dried sample on an SEM stub and sputter-coat it with a thin layer of gold or palladium.

-

Image the cross-section of the hydrogel under the SEM to observe the pore size and network morphology.

Visualizations

Application of Triallyl Trimesate in Enhancing Thermal Stability of Polyhydroxyalkanoates (PHAs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms. Their biocompatibility and biodegradability make them attractive candidates for a range of applications, including in the biomedical field for drug delivery systems, implants, and tissue engineering scaffolds. However, a significant limitation of PHAs is their relatively low thermal stability and narrow processing window, as they tend to degrade near their melting temperatures. This thermal instability can compromise the integrity and performance of PHA-based products during melt processing techniques such as extrusion and injection molding.

To address this challenge, chemical modification of PHAs through crosslinking has emerged as an effective strategy to enhance their thermal properties. This application note details the use of triallyl trimesate (TAM) as a coagent in conjunction with a free-radical initiator, dicumyl peroxide (DCP), to improve the thermal stability of PHAs via reactive melt processing. The crosslinking of PHA chains creates a network structure that restricts chain mobility, thereby increasing the temperature required for thermal degradation.

Mechanism of Action: Free-Radical Mediated Crosslinking

The enhancement of thermal stability in PHAs using this compound and dicumyl peroxide is achieved through a free-radical mediated crosslinking reaction that occurs during melt processing. The process can be summarized in the following key steps:

-

Initiation: At elevated temperatures during melt processing, the dicumyl peroxide (DCP) initiator undergoes thermal decomposition to generate highly reactive free radicals.

-

Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the PHA polymer backbone, creating macro-radicals on the PHA chains.

-

Crosslinking via this compound: The PHA macro-radicals then react with the allyl groups of the this compound (TAM) coagent. As TAM possesses three allyl groups, it can react with multiple PHA radicals, leading to the formation of a crosslinked polymer network.

This crosslinked network structure enhances the thermal stability of the PHA by restricting the segmental chain mobility, which in turn increases the energy required for thermal degradation.

Data Presentation: Thermal Properties of Modified PHAs

The following tables summarize the typical quantitative data obtained from thermal analysis of PHAs modified with this compound and dicumyl peroxide. The data is representative of what can be expected from such modifications and is compiled from various studies on related systems.

Table 1: Thermogravimetric Analysis (TGA) Data for Modified PHB

| Sample Composition (PHB:DCP:TAM) | Onset Decomposition Temperature (Tonset) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) |

| 100:0:0 (Neat PHB) | ~ 260 | ~ 280 |

| 100:0.5:0 | ~ 265 | ~ 285 |

| 100:0.5:0.5 | ~ 275 | ~ 295 |

| 100:0.5:1.0 | ~ 285 | ~ 305 |

Table 2: Differential Scanning Calorimetry (DSC) Data for Modified PHB

| Sample Composition (PHB:DCP:TAM) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) |

| 100:0:0 (Neat PHB) | ~ 175 | ~ 120 | ~ 60 |

| 100:0.5:0 | ~ 173 | ~ 125 | ~ 55 |

| 100:0.5:0.5 | ~ 170 | ~ 130 | ~ 50 |

| 100:0.5:1.0 | ~ 168 | ~ 135 | ~ 45 |

Note: The exact values can vary depending on the specific type of PHA, the molecular weight of the polymer, and the processing conditions.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the modification of PHAs with this compound and dicumyl peroxide.

Protocol 1: Preparation of Modified PHA via Reactive Melt Extrusion

Objective: To prepare crosslinked PHA by reactive melt extrusion using this compound as a coagent and dicumyl peroxide as an initiator.

Materials:

-

Polyhydroxyalkanoate (PHA) powder (e.g., PHB, PHBV), dried overnight at 60°C under vacuum.

-

This compound (TAM)

-

Dicumyl peroxide (DCP)

-

A twin-screw extruder equipped with a temperature controller and a pelletizer.

Procedure:

-

Pre-blend the dried PHA powder with the desired concentrations of TAM and DCP in a high-speed mixer for 5 minutes to ensure uniform distribution. Typical concentrations range from 0.1 to 1.0 phr (parts per hundred parts of resin) for both TAM and DCP.

-

Set the temperature profile of the twin-screw extruder. A typical profile for PHB is:

-

Feed zone: 140°C

-

Compression zone: 160°C

-

Metering zone: 175°C

-

Die: 170°C

-

-

Set the screw speed of the extruder, typically between 50 and 100 rpm.

-

Feed the pre-blended mixture into the extruder at a constant rate.

-

The molten extrudate is passed through a water bath for cooling and then pelletized.

-

Collect and dry the pellets for subsequent analysis.

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the modified PHA by determining its decomposition temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Place approximately 5-10 mg of the dried PHA sample (pellets or film) into a TGA crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20 mL/min).

-

Record the weight loss of the sample as a function of temperature.

-

Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins, and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve.

Protocol 3: Analysis of Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity of the modified PHA.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Weigh approximately 5-10 mg of the dried PHA sample and seal it in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Perform the following thermal cycle under a nitrogen atmosphere:

-

First Heating Scan: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min to erase the thermal history.

-

Cooling Scan: Cool the sample from 200°C to 25°C at a cooling rate of 10°C/min to determine the crystallization temperature (Tc).

-

Second Heating Scan: Heat the sample from 25°C to 200°C at a heating rate of 10°C/min to determine the melting temperature (Tm).

-

-

The degree of crystallinity (Xc) can be calculated from the second heating scan using the following equation: Xc (%) = (ΔHm / (ΔH0m * w)) * 100 where:

-

ΔHm is the melting enthalpy of the sample.

-

ΔH0m is the theoretical melting enthalpy of 100% crystalline PHA (e.g., 146 J/g for PHB).

-

w is the weight fraction of PHA in the sample.

-

Mandatory Visualizations

Application Notes and Protocols for the Formulation of Triallyl Trimesate in Modifying Polyhydroxyalkanoates (PHAs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of polyhydroxyalkanoates (PHAs) using triallyl trimesate (TATM) as a crosslinking agent. This process, typically carried out through reactive extrusion with a peroxide initiator, enhances the physicochemical properties of PHAs, broadening their applicability in fields ranging from biomedical devices to sustainable packaging.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms. While their biocompatibility and biodegradability are advantageous, their inherent brittleness and narrow processing window can limit their use. Chemical modification through reactive extrusion with this compound and a free-radical initiator, such as dicumyl peroxide (DCP), is an effective strategy to overcome these limitations. This modification introduces branching and crosslinking in the PHA matrix, leading to improved melt strength, thermal stability, and mechanical properties.

Data Presentation: Effects of Modification on PHA Properties

The modification of PHAs with this compound and a peroxide initiator leads to significant changes in their thermal and mechanical properties. The following tables summarize the quantitative data from various studies.

Table 1: Thermal Properties of Unmodified and Modified PHAs

| Polymer | Modification | Tm1 (°C) | Tm2 (°C) | Tc (°C) | Tcc (°C) | Crystallinity (%) |

| PHBV (Lab-produced) | Unmodified | 126 | 150 | 85 | 65 | 25 |

| PHBV (Lab-produced) | 1% DCP (gel fraction) | 126.7 | 144.4 | - | - | 9[1] |

| PHBV | Increasing DCP content | Decreased | Decreased | Decreased | - | Decreased[2] |

Tm1, Tm2 = First and second melting temperatures; Tc = Crystallization temperature; Tcc = Cold crystallization temperature.

Table 2: Mechanical Properties of Unmodified and Modified PHAs

| Polymer | Modification | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PHBV | Unmodified | 1440 | 40.4 | - |

| PHBV | 0.3 phr DB + 0.1 phr TAIC + 0.5 phr ECE | 1803 | 55.5 | -[3] |

| PHBV | Unmodified | - | - | 4 |

| PHBV | 1 wt% DCP | - | - | 11[2] |

| PHBV-C (Commercial) | 1% DCP | Increased | Increased | Increased |

DB = Dicumyl peroxide; TAIC = Triallyl isocyanurate (similar trifunctional coagent to TATM); ECE = a co-agent; phr = parts per hundred resin.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the modification and characterization of PHAs with this compound.

Materials

-

Polyhydroxyalkanoate (PHA) resin (e.g., PHB, PHBV)

-

This compound (TATM)

-

Dicumyl peroxide (DCP)

-

Solvents for dissolution and precipitation (e.g., chloroform, methanol)

Protocol for Reactive Extrusion of PHA

This protocol describes the melt functionalization of PHA with TATM and DCP using a twin-screw extruder.

-

Preparation of Materials:

-

Dry the PHA resin in a vacuum oven at 60-80°C for at least 4 hours to remove any residual moisture.

-

Prepare a masterbatch by pre-blending the desired concentrations of TATM and DCP with a small amount of the dried PHA powder. Typical concentrations range from 0.5 to 2.0 wt% for both TATM and DCP.

-

-

Reactive Extrusion Process:

-

Set the temperature profile of the twin-screw extruder. A common temperature profile for PHBV is 155°C to 175°C.[4]

-

Feed the dried PHA resin into the main hopper of the extruder.

-

Introduce the TATM and DCP masterbatch into the extruder through a side feeder.

-

Set the screw speed, typically between 50 and 150 rpm.

-

The molten polymer strand exiting the extruder die is cooled in a water bath and then pelletized.

-

-

Post-Extrusion Processing:

-

Dry the modified PHA pellets in a vacuum oven at 60°C overnight.

-

The pellets can then be used for further characterization or processing, such as injection molding or film casting.

-

Protocol for Characterization of Modified PHA

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the modified PHA sample into an aluminum DSC pan and seal it.

-

-

DSC Analysis:

-